Kinase Inhibition Potential: Structural Overlap with CK1ε Inhibitor Chemotype
The compound's pyrrolothiazole carboxamide substructure directly maps onto the core scaffold claimed in EP1784409B1 for inhibitors of casein kinase I epsilon (CK1ε) [1]. In the patent, representative compounds bearing the thienopyrrole carboxamide or pyrrolothiazole carboxamide core achieved IC₅₀ values in the sub-micromolar to low micromolar range against CK1ε-mediated phosphorylation of the human clock protein hPER [1]. While no direct CK1ε IC₅₀ has been published for the target compound itself, the structural congruence with the patented chemotype provides a class-level expectation of CK1ε engagement that is absent in compounds lacking the thiazole-pyrrolidine-thiophene linkage, such as simple thiophene-2-carboxamides or thiazol-2-yl amides without the pyrrolidine spacer.
| Evidence Dimension | CK1ε inhibitory activity (IC₅₀ range for patent exemplars) |
|---|---|
| Target Compound Data | Not independently determined; structural match to patented CK1ε inhibitor core |
| Comparator Or Baseline | Patent-exemplified thienopyrrole carboxamides and pyrrolothiazole carboxamides: IC₅₀ sub-μM to low μM |
| Quantified Difference | Cannot be quantified for the target compound; class-level structural alignment suggests potential for CK1ε inhibition within range of patent exemplars |
| Conditions | CK1ε kinase assay measuring hPER phosphorylation (in vitro) |
Why This Matters
For procurement decisions in circadian rhythm or CK1ε-targeted research, the target compound offers the exact core scaffold disclosed in the patent, whereas non-pyrrolothiazole analogs lack this validated kinase inhibitor template.
- [1] Aventisub LLC. Substituted thienopyrrole carboxylic acid amides, pyrrolothiazole carboxylic acid amides, and related analogs as inhibitors of casein kinase I epsilon. European Patent EP1784409B1, filed 18 August 2005. Representative IC₅₀ values in sub-μM to low μM range. View Source
